4-(1-Amino-2-hydroxypropyl)-2-fluorophenol
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Overview
Description
4-(1-Amino-2-hydroxypropyl)-2-fluorophenol: is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-2-fluorophenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-(1-Amino-2-hydroxypropyl)-2-fluorophenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
4-(1-Amino-2-hydroxypropyl)-3-fluorophenol: Similar structure but with the fluorine atom at a different position.
4-(1-Amino-2-hydroxypropyl)phenol: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness:
- The presence of the fluorine atom in 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxypropyl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3 |
InChI Key |
IPHJRVKIDOKTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origin of Product |
United States |
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